5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid

Lipophilicity Drug design Medicinal chemistry

5-Cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1480860-54-5, molecular formula C₁₁H₁₇N₃O₃, molecular weight 239.27 g/mol) is a tri-substituted 1,2,3-triazole building block that combines a C5‑cyclopropyl ring with an N1‑(3‑ethoxypropyl) side chain and a C4‑carboxylic acid handle. This substitution pattern distinguishes it structurally from the more frequently catalogued N1‑(2‑ethoxyethyl) and N1‑isopropyl analogs, and the combination of a medium‑length alkoxy‑alkyl chain with the cyclopropane moiety is designed to modulate lipophilicity and conformational flexibility – two parameters that directly influence downstream coupling efficiency, intermediate solubility, and the physicochemical profile of final target molecules in medicinal chemistry and agrochemical discovery programmes.

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
Cat. No. B13612877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC11H17N3O3
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCOCCCN1C(=C(N=N1)C(=O)O)C2CC2
InChIInChI=1S/C11H17N3O3/c1-2-17-7-3-6-14-10(8-4-5-8)9(11(15)16)12-13-14/h8H,2-7H2,1H3,(H,15,16)
InChIKeyIUEPXPAIBWYKCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic Acid: Core Structural Features and Procurement Relevance


5-Cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1480860-54-5, molecular formula C₁₁H₁₇N₃O₃, molecular weight 239.27 g/mol) is a tri-substituted 1,2,3-triazole building block that combines a C5‑cyclopropyl ring with an N1‑(3‑ethoxypropyl) side chain and a C4‑carboxylic acid handle . This substitution pattern distinguishes it structurally from the more frequently catalogued N1‑(2‑ethoxyethyl) and N1‑isopropyl analogs, and the combination of a medium‑length alkoxy‑alkyl chain with the cyclopropane moiety is designed to modulate lipophilicity and conformational flexibility – two parameters that directly influence downstream coupling efficiency, intermediate solubility, and the physicochemical profile of final target molecules in medicinal chemistry and agrochemical discovery programmes .

5-Cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic Acid: Why Generic Substitution Fails


Within the 1,2,3-triazole‑4‑carboxylic acid class, seemingly conservative changes to the N1‑substituent or the C5‑group alter computed logP by up to 0.54 log units and the number of rotatable bonds by up to 4, translating into measurable shifts in lipophilicity‑dependent properties such as chromatographic retention, aqueous solubility, and passive membrane permeability . These changes are sufficiently large that a compound selected for one SAR series or synthetic route cannot be assumed to reproduce the solubility, reactivity, or biological profile of another; procurement decisions that ignore these parameters risk introducing uncontrolled variability into lead optimization campaigns and scale‑up processes .

5-Cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic Acid: Quantified Differentiation Matrix


LogP Difference Relative to 5-Cyclopropyl-1-(2-ethoxyethyl) Analog

The target compound exhibits a computed logP of 1.2803, which is 0.39 log units higher than the 0.8902 recorded for the closely related 5-cyclopropyl-1-(2-ethoxyethyl) analog under the same computational pipeline . This difference arises from the extra methylene unit in the N1‑(3‑ethoxypropyl) chain, which increases hydrocarbon surface area and consequently octanol‑water partitioning .

Lipophilicity Drug design Medicinal chemistry

LogP Comparison with 5-Cyclopropyl-1-isopropyl Analog

Relative to the 5-cyclopropyl-1-isopropyl variant (logP = 1.4346), the target compound is 0.15 log units less lipophilic (logP = 1.2803) despite its higher molecular weight, because the polar ethoxy oxygen partially offsets the lipophilicity gained by the longer alkyl chain . This positions the target compound in a ‘moderate lipophilicity’ window that often correlates with improved solubility and reduced promiscuous binding compared to more lipophilic congeners .

Lipophilicity Fragment-based drug discovery Lead optimization

Rotatable Bond Count Versus N1‑(2‑ethoxyethyl) and N1‑isopropyl Analogs

The target compound possesses 7 rotatable bonds, compared with 6 for the (2‑ethoxyethyl) analog and only 3 for the isopropyl analog . The higher rotatable bond count originates from the longer N1‑alkyl chain and introduces greater conformational entropy, which may be advantageous for exploring induced‑fit binding pockets but may also carry a larger entropic penalty upon binding .

Conformational flexibility Entropy penalty Binding affinity

Topological Polar Surface Area (TPSA) Difference vs. Isopropyl Analog

The target compound has a TPSA of 77.24 Ų, which is 9.23 Ų higher than the 68.01 Ų of the 5-cyclopropyl-1-isopropyl analog . This increase is attributable to the additional ether oxygen in the N1‑(3‑ethoxypropyl) chain, which adds polar surface area without contributing hydrogen‑bond donors .

Polar surface area Membrane permeability Blood-brain barrier

Hydrogen‑Bond Acceptor Count vs. Isopropyl Analog

The target compound presents 5 hydrogen‑bond acceptor sites, compared with 4 for the isopropyl analog . The additional acceptor is the ether oxygen of the ethoxypropyl chain, which can engage in water‑bridged interactions with protein targets without introducing a hydrogen‑bond donor .

Hydrogen bonding Solubility Pharmacophore

5-Cyclopropyl-1-(3-ethoxypropyl)-1H-1,2,3-triazole-4-carboxylic Acid: Optimal Procurement-Driven Application Scenarios


Medicinal Chemistry: Lead Optimization Requiring Moderate Lipophilicity

When a lead series demands a triazole‑4‑carboxylic acid building block with a computed logP in the 1.2–1.3 range to balance cellular permeability and kinetic solubility, the target compound is a better starting point than the 2‑ethoxyethyl analog (logP 0.89) or the isopropyl analog (logP 1.43), based on the quantitative logP differences documented in Section 3 . It is especially suited for oral drug programmes where logP values between 1 and 3 are statistically associated with higher developability scores.

Fragment‑Based Drug Discovery (FBDD) Libraries

The target compound’s higher rotatable bond count (7) and additional hydrogen‑bond acceptor (5 vs. 4) compared to the isopropyl analog provide richer conformational and interaction sampling, which is advantageous for fragment screening where initial hit rates are low and every additional polar contact can improve binding enthalpy . The cyclopropyl ring also offers a rigid, three‑dimensional substructure that increases fragment three‑dimensionality (Fsp³ ≈ 0.64), aligning with current FBDD design principles.

Peripherally Restricted Drug Candidates

With a TPSA of 77.24 Ų – 9.23 Ų higher than the isopropyl analog – the target compound is predicted to have reduced passive CNS penetration, making it a rational choice for programmes targeting peripheral tissues such as the liver, kidney, or lung, where CNS exposure would constitute a safety liability . This property reduces the need for late‑stage structural modifications aimed at lowering brain penetration.

Agrochemical and Crop Protection Chemistry

The combination of a moderately lipophilic side chain (logP 1.28) and a carboxylic acid function that can be derivatized into esters, amides, or acyl hydrazides makes this compound a versatile intermediate for generating libraries of fungicidal or herbicidal triazole carboxamides. Its physico‑chemical profile is closer to that of many commercial agrochemical leads than either the more hydrophilic 2‑ethoxyethyl analog or the more lipophilic isopropyl analog.

Quote Request

Request a Quote for 5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.